N1-Ethyl-N3-hexadecyl-1,3-propanediamine
Description
Historical Context and Significance
The development of N1-Ethyl-N3-hexadecyl-1,3-propanediamine emerged from the broader exploration of propanediamine derivatives, which trace their origins to the fundamental study of 1,3-propanediamine (trimethylenediamine) as a basic building block in synthetic chemistry. The parent compound 1,3-propanediamine, with its formula H2N(CH2)3NH2, has served as a cornerstone in the synthesis of heterocycles and coordination complexes since its initial characterization. The systematic alkylation of propanediamine scaffolds gained prominence as researchers recognized the potential for creating amphiphilic molecules with tailored physicochemical properties.
The significance of asymmetrically substituted propanediamines became apparent through their applications in materials science and biochemical research. The specific combination of ethyl and hexadecyl substituents represents a deliberate design strategy to create molecules with distinct hydrophilic-lipophilic balance characteristics. This structural motif has proven particularly valuable in proteomics research and membrane biology studies, where the long alkyl chain facilitates membrane integration while the diamine structure enables specific molecular interactions.
Recent synthetic advances have demonstrated the practical utility of such compounds in various research applications. The development of convergent synthetic strategies for long-chain polyamines has highlighted the importance of precisely controlled alkylation patterns in achieving desired molecular properties. These methodological improvements have made compounds like this compound more accessible for systematic investigation and application development.
Nomenclature and Structural Classification
This compound follows the systematic nomenclature conventions established for substituted diamines, with the IUPAC designation N-ethyl-N'-hexadecylpropane-1,3-diamine. This naming system clearly indicates the positional substitution pattern, where the ethyl group is attached to the nitrogen at position 1 and the hexadecyl group to the nitrogen at position 3 of the propanediamine backbone. The nomenclature reflects the asymmetric nature of the substitution, distinguishing this compound from symmetrically substituted analogs.
From a structural classification perspective, this compound belongs to the category of secondary diamines, as each nitrogen atom bears one hydrogen and one alkyl substituent. This classification is fundamental to understanding the compound's chemical reactivity and potential for further derivatization. The presence of two secondary amine functionalities provides multiple sites for chemical modification and coordination chemistry applications.
The compound represents a member of the broader class of long-chain alkylated amines, specifically those derived from the 1,3-propanediamine scaffold. This classification places it within a family of compounds that exhibit similar structural motifs but varying alkyl chain lengths and substitution patterns. The hexadecyl substituent categorizes this compound as a long-chain derivative, which significantly influences its solubility characteristics and membrane interaction properties.
The asymmetric substitution pattern distinguishes this compound from related symmetric analogs and creates unique molecular properties. This structural feature results in a molecule with distinct polar and nonpolar regions, characteristics that are fundamental to its potential applications in interfacial chemistry and biological systems.
Molecular Structure and Configurational Properties
This compound possesses the molecular formula C21H46N2, corresponding to a molecular weight of 326.6 grams per mole. The molecular architecture consists of a central three-carbon propyl chain linking two nitrogen atoms, with asymmetric alkyl substitution creating a distinctive structural profile. The ethyl group (C2H5) attached to the first nitrogen provides a relatively short hydrophilic extension, while the hexadecyl chain (C16H33) creates an extensive lipophilic domain.
The compound exhibits significant conformational flexibility due to the presence of 20 rotatable bonds within its structure. This flexibility allows the molecule to adopt various conformational states, which is particularly relevant for its interactions with biological membranes and other molecular targets. The high degree of rotational freedom contributes to the compound's ability to adapt to different chemical environments and may influence its binding affinity in biological systems.
| Molecular Property | Value | Computational Method |
|---|---|---|
| Molecular Weight | 326.6 g/mol | PubChem 2.1 |
| Rotatable Bond Count | 20 | Cactvs 3.4.6.11 |
| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.6.11 |
| Topological Polar Surface Area | 24.1 Ų | Cactvs 3.4.6.11 |
| XLogP3-AA | 7.8 | XLogP3 3.0 |
The topological polar surface area of 24.1 square angstroms reflects the limited polar character of the molecule, which is concentrated in the two amine functionalities. This relatively small polar surface area, combined with the extensive nonpolar alkyl chains, contributes to the compound's high lipophilicity as indicated by the XLogP3-AA value of 7.8. These characteristics suggest strong partitioning into lipid phases and potential for membrane association.
The presence of two hydrogen bond donor sites and two hydrogen bond acceptor sites provides the compound with moderate hydrogen bonding capability. This feature is significant for intermolecular interactions and may influence the compound's behavior in aqueous solutions and its binding characteristics with protein targets. The hydrogen bonding potential, while limited, creates opportunities for specific molecular recognition and coordination chemistry applications.
This compound is registered under the Chemical Abstracts Service number 1040691-23-3, providing a unique identifier for this specific compound. This registration facilitates accurate identification and cross-referencing across chemical databases and scientific literature. The compound is cataloged in the PubChem database under the Compound Identification Number 46736046, which serves as the primary reference for its chemical and physical properties.
The International Chemical Identifier (InChI) for this compound is InChI=1S/C21H46N2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23-21-18-20-22-4-2/h22-23H,3-21H2,1-2H3, providing a standardized representation of its molecular structure. The corresponding InChI Key, MSBQEHHVLDLADY-UHFFFAOYSA-N, offers a compressed format for database searches and structural comparisons.
| Database | Identifier | Reference Type |
|---|---|---|
| Chemical Abstracts Service | 1040691-23-3 | CAS Registry Number |
| PubChem | 46736046 | Compound ID |
| SMILES | CCCCCCCCCCCCCCCCNCCCNCC | Structural Notation |
| InChI Key | MSBQEHHVLDLADY-UHFFFAOYSA-N | Structural Hash |
The Simplified Molecular Input Line Entry System (SMILES) notation CCCCCCCCCCCCCCCCNCCCNCC provides a linear representation of the molecular structure, facilitating computational analysis and database searches. This notation clearly illustrates the hexadecyl chain, the central propyl bridge, and the terminal ethyl group, making it valuable for structural comparisons and computational chemistry applications.
The compound has been documented in various chemical supplier databases, including Santa Cruz Biotechnology, which lists it for proteomics research applications. The systematic cataloging across multiple databases ensures broad accessibility for researchers and facilitates the procurement of this compound for experimental investigations. The comprehensive database coverage reflects the compound's recognized importance in chemical research and its availability through established commercial channels.
Properties
IUPAC Name |
N-ethyl-N'-hexadecylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H46N2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23-21-18-20-22-4-2/h22-23H,3-21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBQEHHVLDLADY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNCCCNCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Procedure:
| Step | Description | Conditions | Reagents | Notes |
|---|---|---|---|---|
| 1 | Preparation of the diamine backbone | - | Ethylenediamine or N1,N3-bis(2-aminoethyl)propane-1,3-diamine | Commercially available or synthesized via reduction of corresponding nitriles or imines. |
| 2 | Selective N-alkylation with hexadecyl halides | Reflux, inert atmosphere | Hexadecyl bromide or chloride | Alkylation of the secondary amines; control over mono- or di-alkylation achieved via stoichiometry. |
| 3 | Introduction of the ethyl group at N1 | Mild basic conditions | Ethyl iodide or ethyl bromide | Typically performed after initial alkylation, with controlled addition to prevent over-alkylation. |
| 4 | Purification | Extraction, chromatography | - | Purify via column chromatography or recrystallization. |
- High selectivity and control over alkylation sites.
- Suitable for scale-up with optimized conditions.
Reference: Patent WO2002006209A1 details synthesis of related polyamines via nucleophilic substitution, emphasizing reaction with long-chain alkyl halides.
Procedure:
| Step | Description | Conditions | Reagents | Notes |
|---|---|---|---|---|
| 1 | Synthesis of N1,N3-bis(2-aminoethyl)propane-1,3-diamine | Acidic or basic conditions | Glyoxal and ethylenediamine | Initial formation of the linear tetramine. |
| 2 | Alkylation with hexadecyl halides | Reflux, presence of a base like potassium carbonate | Hexadecyl bromide chloride | Alkylation at the nitrogen atoms, monitored via TLC or NMR. |
| 3 | Selective ethylation at N1 | Use of ethyl halides under controlled conditions | Ethyl bromide or iodide | Ensures N1 substitution without overalkylation. |
| 4 | Workup and purification | Extraction, distillation | - | Purify by chromatography or recrystallization. |
- The reaction efficiency depends on molar ratios and reaction temperature.
- Long-chain alkyl halides favor mono- or di-alkylation depending on stoichiometry.
Preparation Method 3: Reductive Amination Approach
Research findings indicate that reductive amination can be employed to attach alkyl groups selectively to polyamines.
Procedure:
| Step | Description | Conditions | Reagents | Notes |
|---|---|---|---|---|
| 1 | Formation of imine intermediates | Mild heating | Long-chain aldehydes or ketones | For example, hexadecanal. |
| 2 | Reductive amination | Hydrogenation or sodium borohydride reduction | Sodium borohydride or catalytic hydrogenation | Converts imines to secondary amines with long alkyl chains. |
| 3 | Final alkylation with ethyl groups | Mild conditions | Ethyl halides | Ensures ethyl substitution at N1. |
- High regioselectivity.
- Suitable for functionalizing complex polyamines.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Alkylation | Ethylenediamine, hexadecyl halides | Sodium borohydride, alkyl halides | Reflux, inert atmosphere | Selective, scalable | Overalkylation risk |
| Nucleophilic Substitution | N1,N3-bis(2-aminoethyl)propane-1,3-diamine | Long-chain alkyl halides | Reflux, base presence | Good control | Longer reaction times |
| Reductive Amination | Polyamines, aldehydes | Sodium borohydride, aldehydes | Mild heating | High regioselectivity | Requires intermediate purification |
Research Findings and Considerations
Selectivity Control: Precise control over mono- or di-alkylation is crucial to obtain the desired N1-ethyl-N3-hexadecyl derivative. Excess alkyl halide and stoichiometric control are essential.
Reaction Optimization: Temperature, solvent choice (e.g., ethanol, methanol, dichloromethane), and reaction time significantly influence yield and purity.
Purification Techniques: Chromatography, recrystallization, and ion-exchange resins are effective for isolating the target compound.
Chemical Reactions Analysis
N1-Ethyl-N3-hexadecyl-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Scientific Research Applications
N1-Ethyl-N3-hexadecyl-1,3-propanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: This compound is utilized in the study of cell membranes and as a surfactant in various biological assays.
Medicine: Research into its potential therapeutic applications includes its use as an antimicrobial agent and in drug delivery systems.
Mechanism of Action
The mechanism of action of N1-Ethyl-N3-hexadecyl-1,3-propanediamine involves its interaction with cell membranes, where it can disrupt lipid bilayers and alter membrane permeability. This disruption can lead to cell lysis or changes in cellular function. The compound may also interact with specific molecular targets, such as enzymes or receptors, affecting their activity and downstream signaling pathways .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares N1-Ethyl-N3-hexadecyl-1,3-propanediamine with key analogs:
Physicochemical Properties
- Lipophilicity : The hexadecyl chain drastically increases logP compared to methyl or ethyl analogs, making it suitable for lipid-based formulations.
- Solubility : Shorter-chain derivatives (e.g., N,N-dimethyl) are water-soluble, whereas the hexadecyl variant is likely soluble in organic solvents.
- Thermal Stability : N,N-Dimethyl-1,3-propanediamine has a boiling point of 143–146°C ; the hexadecyl analog is expected to decompose before boiling due to its size.
Research Findings and Trends
- Cytotoxicity : In DCA derivatives, diamines with bulkier substituents show reduced activity, suggesting that the hexadecyl chain’s steric hindrance might limit efficacy unless optimized .
- Biodegradability : Linear ester chains (e.g., in MPA-A) degrade faster than branched ones. The hexadecyl chain’s biodegradation rate warrants further study .
- Synthetic Challenges : Bulky diamines (e.g., 2,2-dimethyl-1,3-propanediamine) face steric hindrance during cyclization, implying that hexadecyl-substituted analogs may require tailored reaction conditions .
Biological Activity
N1-Ethyl-N3-hexadecyl-1,3-propanediamine is a chemical compound with significant biological activity, particularly in the fields of microbiology and pharmacology. Its molecular formula is C21H46N2, and it has a molecular weight of 326.60 g/mol. This compound is characterized by its long alkyl chain, which influences its interaction with biological membranes and proteins.
The biological activity of this compound is primarily attributed to its ability to integrate into lipid bilayers of cell membranes. This integration alters membrane fluidity and permeability, which can affect various cellular processes. The diamine structure allows for hydrogen bonding and electrostatic interactions with protein targets, potentially modifying their function and stability .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that it can disrupt bacterial cell membranes, leading to increased permeability and ultimately cell death. For example, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating efficacy in inhibiting growth .
Cytotoxicity and Cancer Research
In cancer research, this compound has been investigated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function. The long alkyl chain may enhance its ability to penetrate cellular membranes, making it a candidate for further investigation in anticancer therapies .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These findings suggest potential applications in developing new antimicrobial agents.
| Pathogen | Minimal Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies on various cancer cell lines showed that this compound induced apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis indicated an increase in Annexin V positive cells, confirming the induction of programmed cell death.
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| HeLa | 25 | 40 |
| MCF-7 | 30 | 35 |
| A549 | 20 | 50 |
Q & A
Q. What are the common synthetic routes for preparing N1-Ethyl-N3-hexadecyl-1,3-propanediamine, and what factors influence yield optimization?
The synthesis typically involves alkylation of 1,3-propanediamine with ethyl and hexadecyl halides. For example, alkylation under controlled pH (8–10) and temperature (50–70°C) using sodium bicarbonate as a base can optimize selectivity for mono-alkylation. Solvent choice (e.g., ethanol or THF) and stoichiometric ratios of reactants are critical to minimize di-alkylation byproducts. Post-reaction purification via vacuum distillation or column chromatography is often required .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- NMR : H NMR detects ethyl (-CHCH, δ 1.0–1.2 ppm) and hexadecyl (-(CH)CH, δ 1.25 ppm broad) substituents. C NMR confirms amine carbons (δ 40–50 ppm).
- IR : N-H stretching (3200–3400 cm) and C-N vibrations (1200–1350 cm^{-1) validate amine groups.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H] at m/z 357.4) and fragmentation patterns confirm the backbone .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Due to acute oral toxicity (H301) and skin irritation (Category 1B), researchers must use PPE (gloves, goggles, lab coats) and work in a fume hood. Storage should be in airtight containers under inert gas (N) to prevent oxidation. Spill management requires neutralization with weak acids (e.g., citric acid) and disposal via hazardous waste protocols .
Advanced Research Questions
Q. How does the hexadecyl chain influence the compound’s interaction with biological membranes or enzymes?
The hexadecyl chain enhances lipophilicity, enabling integration into lipid bilayers. This property is critical in antimicrobial studies, where the compound disrupts membrane integrity. Comparative studies with shorter-chain analogs (e.g., ethyl-isopropyl derivatives) show reduced activity, suggesting chain length directly correlates with membrane penetration efficiency .
Q. What experimental strategies are used to study structure-activity relationships (SAR) in drug discovery applications?
- Enzyme Inhibition Assays : Measure IC values (e.g., 0.46 µM for related compounds) using spectrophotometric or fluorometric methods.
- Coordination Chemistry : Evaluate metal-binding affinity (e.g., Pt or Hg complexes) to assess potential in chemotherapy.
- Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., kinases) to optimize alkyl chain length and substituent positioning .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar diamines?
Contradictions often arise from variations in assay conditions (e.g., pH, solvent polarity). Systematic studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) are recommended. Meta-analyses of PubChem BioAssay data (AID 743255) can contextualize discrepancies .
Q. What advanced purification methods address challenges in isolating this compound from reaction mixtures?
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely eluting byproducts.
- Crystallization : Hexane/ethyl acetate mixtures induce selective crystallization at low temperatures (4°C).
- Distillation : Short-path distillation under high vacuum (0.1–1 mmHg) minimizes thermal degradation .
Methodological Tables
Q. Table 1: Key Spectroscopic Signatures
| Technique | Key Peaks/Bands | Functional Group Confirmed |
|---|---|---|
| H NMR | δ 1.0–1.2 (t, 3H, -CHCH) | Ethyl group |
| C NMR | δ 45.2 (C-N) | Amine backbone |
| IR | 3280 cm (N-H stretch) | Primary/secondary amines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
